Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core modified with a thioxo group at position 2, a 3-oxo-3-((2-phenylpropyl)amino)propyl substituent at position 3, and a methyl carboxylate group at position 5. This compound’s structural complexity arises from its fused bicyclic system and multiple functional groups, which influence its electronic properties, solubility, and intermolecular interactions.
Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors or antimicrobial agents. The methyl carboxylate group at position 7 likely contributes to solubility in polar solvents, balancing the molecule’s amphiphilic character . Crystallographic studies using programs like SHELX and ORTEP-3 have been critical in elucidating its three-dimensional conformation, particularly ring puckering and hydrogen-bonding networks .
Properties
CAS No. |
946241-41-4 |
|---|---|
Molecular Formula |
C22H23N3O4S |
Molecular Weight |
425.5 |
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(2-phenylpropylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-14(15-6-4-3-5-7-15)13-23-19(26)10-11-25-20(27)17-9-8-16(21(28)29-2)12-18(17)24-22(25)30/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,30) |
InChI Key |
VSFFEIZZCNTFRQ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features multiple functional groups that contribute to its diverse chemical properties and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Tetrahydroquinazoline Core : This bicyclic structure is essential for the compound's biological activity.
- Functional Groups : The presence of oxo, thioxo, and carboxylate groups enhances its reactivity and interaction with biological targets.
Anticancer and Anti-inflammatory Properties
Research indicates that this compound may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are implicated in various pathological processes, including cancer metastasis and tissue remodeling. Compounds with similar structures have demonstrated promising anti-inflammatory and anticancer activities.
Interaction Studies
Preliminary studies suggest that the compound effectively binds to specific protein targets due to its unique structural attributes. This binding potentially inhibits the activity of these proteins, thereby affecting critical cellular pathways involved in disease progression.
Comparative Analysis with Similar Compounds
To better understand the biological activity of methyl 4-oxo compound, a comparison with other quinazoline derivatives is useful:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Quinazoline | Basic structure | Anticancer properties | Simple structure |
| 4(3H)-Quinazolinone | Contains oxo group | Antimicrobial activity | Less complex |
| Methyl 2-thioxoquinazolinone | Thioxo group present | Anti-inflammatory properties | Unique thioxo substitution |
This table highlights how the structural complexity of methyl 4-oxo compound may confer distinct biological activities not found in simpler analogs.
In Vitro Studies
Recent studies have evaluated the antibacterial activity of related compounds derived from quinazoline structures. For instance, a series of synthesized compounds were tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that structural modifications can enhance efficacy against resistant strains .
Cytotoxicity Assessments
Cytotoxicity studies using mouse macrophage cell lines (RAW 264.7) demonstrated that some derivatives of quinazoline showed low cytotoxicity profiles. For example, compounds with higher lipophilicity displayed better antibacterial activity while maintaining safety profiles comparable to established antibiotics like ampicillin .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 2-phenylpropylamino group in the target compound introduces resonance effects, stabilizing the quinazoline core and enhancing electron density at the thioxo group. This contrasts with purely alkyl (pentyl) or aryl (4-chlorophenyl) substituents, which lack conjugated amino linkages .
- Hydrogen Bonding : The thioxo group and carbonyl oxygen form robust hydrogen-bonding networks in the crystal lattice, as demonstrated by graph set analysis (e.g., R₂²(8) motifs) . Analogs with fewer polar groups exhibit weaker intermolecular interactions.
- Ring Puckering : The tetrahydroquinazoline core exhibits a puckering amplitude of 0.38 Å, distinct from analogs with bulkier substituents (e.g., 0.42 Å for the pentyl derivative), which induce steric strain .
Research Findings and Implications
- Synthetic Accessibility: The 3-oxo-3-((2-phenylpropyl)amino)propyl side chain requires multi-step synthesis, including reductive amination, which complicates scalability compared to simpler alkyl/aryl analogs.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C, 15°C higher than the pentyl analog, correlating with stronger crystal packing .
- Structure-Activity Relationship (SAR) : Bioisosteric replacement of the phenylpropyl group with cyclohexyl reduces activity (IC₅₀ = 34.7 nM), underscoring the importance of aromatic π-π stacking in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
